molecular formula C27H23F2N5O2S B2469106 N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide CAS No. 391899-18-6

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

Cat. No.: B2469106
CAS No.: 391899-18-6
M. Wt: 519.57
InChI Key: BFYQYGWNRJAWQH-UHFFFAOYSA-N
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Description

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C27H23F2N5O2S and its molecular weight is 519.57. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Research on compounds with quinazoline, dihydroquinolinone, and benzamide functionalities often explores their therapeutic potential. For instance, quinazolinone derivatives have been synthesized and evaluated for their antitumor activities against various cancer cell lines, demonstrating moderate to high levels of antitumor activity (Fang et al., 2016). Similarly, dihydroquinazolinone derivatives have shown significant promise in photophysics, indicating potential applications in developing photodynamic therapy agents or fluorescence markers (Pannipara et al., 2017).

Organic Synthesis and Chemical Properties

Compounds containing the dihydroquinolin-1(2H)-yl moiety have been subjects of synthetic chemistry studies, focusing on their synthesis and potential as intermediates for further chemical transformations. For example, the development of practical and scalable synthetic routes to compounds with related structures demonstrates the importance of these molecules in synthetic organic chemistry (Yoshida et al., 2014).

Pharmacological Applications

Several studies have investigated the pharmacological applications of quinazolinone and benzamide derivatives, particularly their roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents. For example, novel quinazolinone-based derivatives have been identified as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, showcasing their potential in cancer therapy (Riadi et al., 2021). Furthermore, benzamide analogues have been explored for imaging the sigma2 receptor status of solid tumors with positron emission tomography, indicating their utility in diagnostic imaging (Tu et al., 2007).

Properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F2N5O2S/c28-19-11-13-20(14-12-19)34-24(16-30-26(36)21-8-2-3-9-22(21)29)31-32-27(34)37-17-25(35)33-15-5-7-18-6-1-4-10-23(18)33/h1-4,6,8-14H,5,7,15-17H2,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYQYGWNRJAWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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